molecular formula C20H15NS B14416149 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline CAS No. 83805-52-1

1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline

Cat. No.: B14416149
CAS No.: 83805-52-1
M. Wt: 301.4 g/mol
InChI Key: NKDWEFNSPDDECM-UHFFFAOYSA-N
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Description

1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is a chemical compound with the molecular formula C20H15NS It belongs to the class of benzoquinolines, which are fused aromatic compounds containing a benzene ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylsulfanyl-2-nitrobenzaldehyde with methylamine can lead to the formation of the desired benzoquinoline derivative through a series of condensation and cyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzo[F]quinoline: Similar structure but lacks the phenylsulfanyl group.

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is unique due to the presence of the phenylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other benzoquinoline derivatives and potentially useful in specialized applications .

Properties

CAS No.

83805-52-1

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

1-methyl-3-phenylsulfanylbenzo[f]quinoline

InChI

InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3

InChI Key

NKDWEFNSPDDECM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)SC4=CC=CC=C4

Origin of Product

United States

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